![molecular formula C10H15BrN2O2 B8638592 4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole](/img/structure/B8638592.png)
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole is an organic compound that features a bromine atom, a tetrahydropyran group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole typically involves the reaction of 4-bromo-1H-imidazole with 2-(tetrahydro-pyran-2-yloxy)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific examples involving this compound are limited.
Hydrolysis: The tetrahydropyran group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve organic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the bromine atom.
Hydrolysis: The major product is the corresponding alcohol derived from the tetrahydropyran group.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its imidazole ring, which is a common motif in biological systems.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole depends on its specific application. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and tetrahydropyran group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromotetrahydropyran: This compound shares the bromine and tetrahydropyran groups but lacks the imidazole ring.
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
2-(4-Bromophenoxy)tetrahydropyran: Contains a bromophenoxy group and a tetrahydropyran ring.
Uniqueness
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the imidazole ring makes it particularly valuable in biological research and pharmaceutical development.
Eigenschaften
Molekularformel |
C10H15BrN2O2 |
|---|---|
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole |
InChI |
InChI=1S/C10H15BrN2O2/c11-9-7-13(8-12-9)4-6-15-10-3-1-2-5-14-10/h7-8,10H,1-6H2 |
InChI-Schlüssel |
ABUOGHFRDGOJHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCN2C=C(N=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


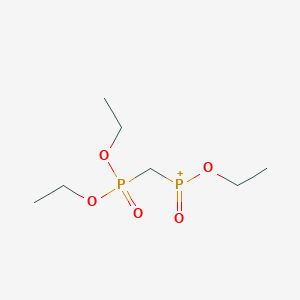
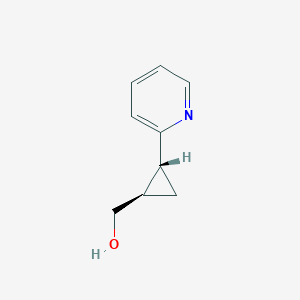
![5-Amino-2-[1,2,4]triazol-1-ylbenzonitrile](/img/structure/B8638544.png)
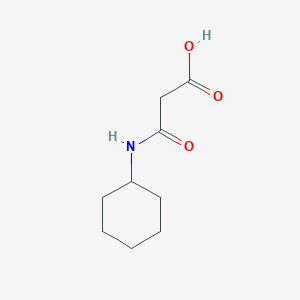
![4-[2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde](/img/structure/B8638550.png)
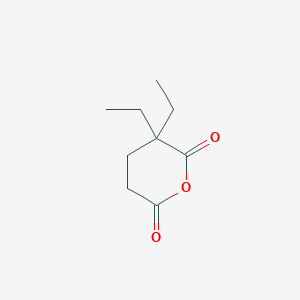
![2-(6'-(4-(9H-carbazol-9-yl)phenyl)-3,3'-bipyridin-6-yl)benzo[d]thiazole](/img/structure/B8638563.png)
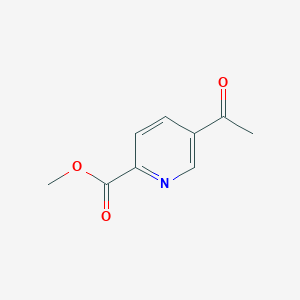
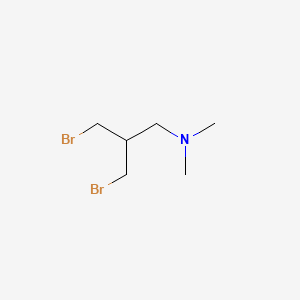

![4-(2-{4-[4-(2H-Tetrazol-5-yl)butoxy]phenyl}ethenyl)pyridine](/img/structure/B8638577.png)
![4-[(2-Thienylmethyl)amino]-1-methylpiperidine](/img/structure/B8638586.png)
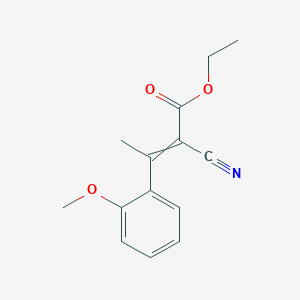
![chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)
